molecular formula C8H10ClN B13076780 4-Vinylaniline hydrochloride CAS No. 111981-34-1

4-Vinylaniline hydrochloride

Cat. No.: B13076780
CAS No.: 111981-34-1
M. Wt: 155.62 g/mol
InChI Key: SFEFZLHQUBUCKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Vinylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Vinylaniline
  • 4-Vinylpyridine
  • 4-Vinylbenzoic acid
  • Styrene
  • Cinnamyl alcohol
  • 4-Cyanostyrene
  • Methyl 4-vinylbenzoate
  • 3-Nitrostyrene
  • 4-Vinylanisole
  • 2-Vinylpyridine

Uniqueness

4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .

Properties

CAS No.

111981-34-1

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-ethenylaniline;hydrochloride

InChI

InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H

InChI Key

SFEFZLHQUBUCKM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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